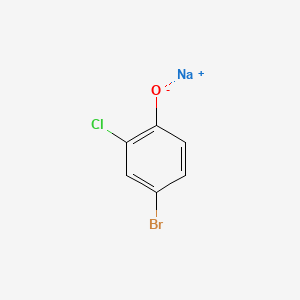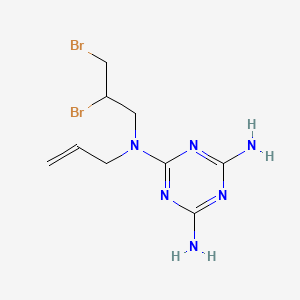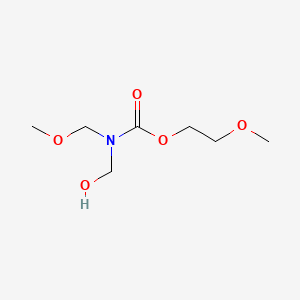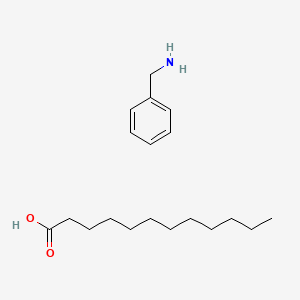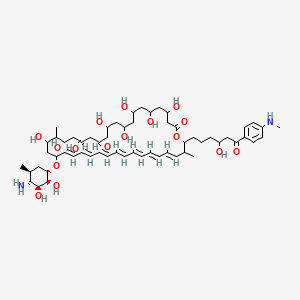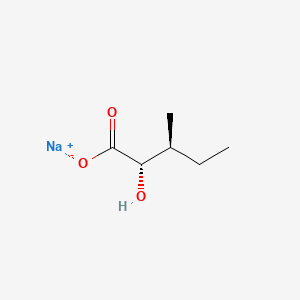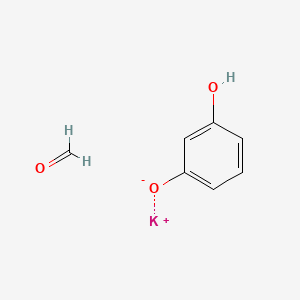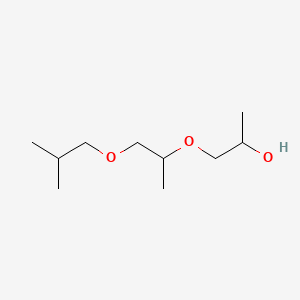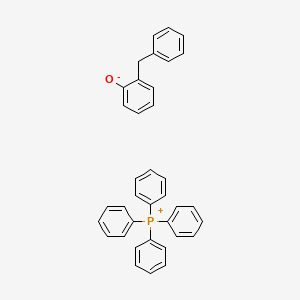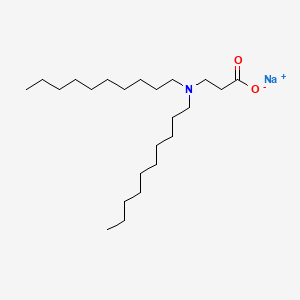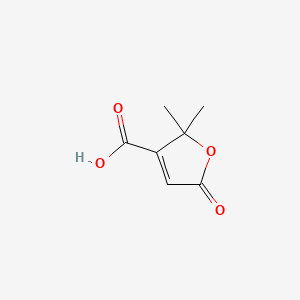
(1)-Tetrahydro-2,2-dimethyl-5-oxo-3-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1)-Tetrahydro-2,2-dimethyl-5-oxo-3-furoic acid is an organic compound with a unique structure that includes a furan ring, a ketone group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1)-Tetrahydro-2,2-dimethyl-5-oxo-3-furoic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the furan ring. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control is crucial in these processes to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1)-Tetrahydro-2,2-dimethyl-5-oxo-3-furoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
(1)-Tetrahydro-2,2-dimethyl-5-oxo-3-furoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1)-Tetrahydro-2,2-dimethyl-5-oxo-3-furoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its ketone group can form hydrogen bonds with active sites of enzymes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Furoic Acid: Similar structure but lacks the tetrahydro and dimethyl groups.
2,5-Dimethylfuran: Similar furan ring but lacks the carboxylic acid and ketone groups.
Levulinic Acid: Contains a ketone and carboxylic acid group but lacks the furan ring.
Properties
CAS No. |
97416-85-8 |
|---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2,2-dimethyl-5-oxofuran-3-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c1-7(2)4(6(9)10)3-5(8)11-7/h3H,1-2H3,(H,9,10) |
InChI Key |
ZFCPPVIJDJWLNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=CC(=O)O1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-Methylethoxy)methyl]heptane](/img/structure/B12667896.png)

